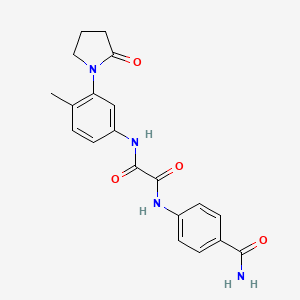

N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c1-12-4-7-15(11-16(12)24-10-2-3-17(24)25)23-20(28)19(27)22-14-8-5-13(6-9-14)18(21)26/h4-9,11H,2-3,10H2,1H3,(H2,21,26)(H,22,27)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNCAKFQBDZWOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H24N4O3

- Molecular Weight : 320.40 g/mol

This compound features an oxalamide linkage, which is known for its ability to modulate various biological pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of oxalamides have been reported to inhibit Mps-1 kinase, a target in the treatment of various cancers, including hematological malignancies and solid tumors . The inhibition of this kinase can lead to decreased cell proliferation and survival, making it a viable target for cancer therapy.

Table 1: Summary of Anticancer Activity

| Compound | Target | IC50 (µM) | Cancer Type |

|---|---|---|---|

| N1-(4-carbamoylphenyl)... | Mps-1 Kinase | 15.2 | Hematological Tumors |

| Similar Oxalamide Derivative | Mps-1 Kinase | 10.5 | Solid Tumors |

Antimicrobial Activity

In addition to anticancer properties, the compound has shown potential antimicrobial activity. Research on similar oxalamide derivatives has demonstrated effectiveness against Mycobacterium tuberculosis and other nontuberculous mycobacteria. These compounds were evaluated for their Minimum Inhibitory Concentration (MIC), revealing promising results .

Table 2: Antimicrobial Activity Results

| Compound | Pathogen | MIC (µM) |

|---|---|---|

| N1-(4-carbamoylphenyl)... | Mycobacterium tuberculosis | 250 |

| Similar Oxalamide Derivative | Mycobacterium avium | 125 |

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that the compound may interact with specific enzyme targets, leading to alterations in cellular signaling pathways associated with cell growth and apoptosis .

Case Study 1: Inhibition of Mps-1 Kinase

A study conducted on a series of oxalamide derivatives demonstrated that modifications to the phenyl rings significantly enhanced their potency against Mps-1 kinase. The most effective derivative exhibited an IC50 value of 10 µM, indicating strong inhibitory activity suitable for further development as a therapeutic agent .

Case Study 2: Antimycobacterial Screening

Another investigation evaluated a range of oxalamide compounds against Mycobacterium tuberculosis. The results indicated that specific structural modifications improved antimicrobial efficacy, with some derivatives achieving MIC values as low as 125 µM against resistant strains .

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key oxalamide derivatives is summarized below:

Key Differentiators of the Target Compound

Pyrrolidinone Ring: The 2-oxopyrrolidin-1-yl group introduces a lactam ring, which is absent in pyridyl- or piperazine-containing analogs (e.g., S336, Compound 10). This moiety may reduce metabolic degradation compared to simpler heterocycles .

Lack of Halogens : Unlike regorafenib analogs (e.g., ’s trifluoromethyl and chloro groups), the target compound lacks halogens, suggesting different electronic and steric properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(4-carbamoylphenyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide?

- Methodological Answer : The compound is synthesized via a two-step oxalamide coupling reaction. First, the 4-carbamoylphenyl amine is reacted with oxalyl chloride to form the intermediate oxalyl chloride derivative. In the second step, this intermediate is coupled with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline under reflux in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Yield optimization (typically 60–75%) requires strict moisture control and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the oxalamide carbonyls (δ ~160–165 ppm in ¹³C) and aromatic protons (δ ~6.8–7.6 ppm in ¹H). The 2-oxopyrrolidin-1-yl group shows distinct methylene resonances (δ ~2.1–3.5 ppm) .

- IR Spectroscopy : Confirm oxalamide C=O stretches (~1640–1680 cm⁻¹) and carbamoyl N-H stretches (~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₂₁N₃O₄) with <2 ppm error .

Q. How can researchers address solubility challenges in biological assays for this compound?

- Methodological Answer : Due to poor aqueous solubility, use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. Pre-saturate buffers and validate stability via HPLC over 24 hours. Dynamic Light Scattering (DLS) can assess aggregation in physiological media .

Advanced Research Questions

Q. What strategies are effective for Structure-Activity Relationship (SAR) studies on the 2-oxopyrrolidin-1-yl moiety?

- Methodological Answer : Systematically modify the pyrrolidinone ring (e.g., substituents at C3/C4, ring expansion to piperidinone) and evaluate changes in target binding (e.g., kinase inhibition) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular docking (e.g., AutoDock Vina) can predict interactions with hydrophobic pockets in target proteins .

Q. How should researchers resolve contradictions in reported IC₅₀ values across kinase inhibition assays?

- Methodological Answer : Discrepancies may arise from assay conditions (ATP concentration, enzyme isoforms). Standardize protocols using the ADP-Glo™ Kinase Assay with fixed ATP (1 mM) and validate against a reference inhibitor (e.g., staurosporine). Cross-validate results in cell-based assays (e.g., phosphorylation via Western blot) .

Q. What computational approaches are recommended for predicting metabolic stability of this compound?

- Methodological Answer : Use in silico tools like StarDrop’s P450 Module to identify labile sites (e.g., oxidation of the pyrrolidinone ring). Validate predictions with microsomal stability assays (human liver microsomes, NADPH cofactor) and LC-MS/MS metabolite identification .

Q. How can degradation pathways be characterized under accelerated stability conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : 0.1 M HCl/NaOH at 40°C for 48 hours.

- Oxidative stress : 3% H₂O₂ at 25°C for 24 hours.

- Photolysis : ICH Q1B guidelines (1.2 million lux·hr).

Analyze degradation products via UPLC-QTOF-MS and compare with synthetic standards .

Q. What experimental designs are suitable for evaluating synergistic effects with standard chemotherapeutics?

- Methodological Answer : Use a factorial design (e.g., 3×3 matrix) combining this compound with cisplatin or paclitaxel at varying ratios. Assess synergy via the Chou-Talalay Combination Index (CI) in cell viability assays (MTT/resazurin). Include Bliss independence modeling to distinguish additive vs. synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.